Custodiol
Description
Structure
2D Structure
Properties
CAS No. |
674309-46-7 |
|---|---|
Molecular Formula |
C22H27N5O9 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C11H12N2O2.C6H9N3O2.C5H6O5/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h1-4,6,9,13H,5,12H2,(H,14,15);2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t9-;5-;/m00./s1 |
InChI Key |
ZWGNFOFTMJGWBF-VZSHSMSCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Mechanisms of Action at the Cellular and Molecular Level
Induction of Diastolic Cardiac Arrest through Myocyte Plasma Membrane Hyperpolarization
Unlike conventional cardioplegic solutions that induce arrest through membrane depolarization via high potassium concentrations, Custodiol achieves diastolic arrest by promoting myocyte plasma membrane hyperpolarization. nih.govannalscts.comredalyc.orghsforum.comnvtnet.nl This is primarily mediated by its low sodium content. nih.govannalscts.comThis compound.comnvtnet.nl
Role of Extracellular Sodium Depletion in Membrane Hyperpolarization
The low extracellular sodium concentration in this compound significantly reduces the inward fast sodium current during the initiation of an action potential. nvtnet.nl With a sodium concentration of 15.0 mmol/l, similar to intracellular levels, the transsarcolemmal sodium gradient is minimized. hsforum.comThis compound.comscielo.br This prevents the rapid influx of sodium ions necessary for depolarization, thereby maintaining the membrane potential closer to the resting membrane potential and favoring a polarized arrest in diastole. nih.govannalscts.comredalyc.orghsforum.comnvtnet.nlscielo.brmdpi.com This mechanism reduces the energy expenditure associated with maintaining ion gradients and electrical activity. methapharm.com
Influence of Low Calcium Content on Electromechanical Uncoupling
This compound contains a very low concentration of calcium (0.015 mmol/l). This compound.com This low calcium content is crucial for preventing calcium influx into the myocardial cells. This compound.comscielo.br Reduced intracellular calcium levels contribute to electromechanical uncoupling, where electrical excitation does not lead to mechanical contraction. This compound.comscielo.br This minimizes energy consumption by inhibiting the contractile machinery, which is heavily dependent on calcium cycling. methapharm.com The low calcium concentration also helps to prevent intracellular calcium overload, which can occur during ischemia and reperfusion and lead to cellular damage. This compound.comscielo.br
Impact of Magnesium Content on L-type Ca2+ Channel Blocking
This compound contains magnesium chloride at a concentration of 4.0 mmol/l. This compound.com Magnesium ions are known to have a blocking effect on L-type calcium channels. By increasing the extracellular magnesium concentration, the influx of calcium through these channels is further inhibited. This contributes to the reduction of intracellular calcium, reinforcing the electromechanical uncoupling and energy preservation effects.
Table 1: Key Electrolyte Concentrations in this compound
| Electrolyte | Concentration (mmol/l) |
| Sodium (Na+) | 15.0 This compound.commedicines.org.uk |
| Potassium (K+) | 9.0 - 10.0 This compound.commedicines.org.uk |
| Calcium (Ca2+) | 0.015 This compound.com |
| Magnesium (Mg2+) | 4.0 This compound.com |
Note: Potassium concentration is listed as 9.0 mmol/l in one source and 10.0 mmol/l in others. This compound.commedicines.org.uk
Metabolic Preservation Strategies
Beyond inducing cardiac arrest, this compound incorporates components aimed at preserving cellular metabolic function during the ischemic period. nih.govannalscts.comnvtnet.nlfishersci.com
Reduction of Energy-Consuming Activation Processes
The carefully balanced electrolyte composition, particularly the low sodium and calcium concentrations and the presence of magnesium, prevents the triggering of energy-consuming activation processes within the cell. nih.govmethapharm.com By inhibiting electrical activity and mechanical contraction, the demand for ATP is significantly reduced, allowing the cell to conserve its limited energy stores during ischemia. nih.govmethapharm.com
Enhancement of Anaerobic Glycolysis and ATP Production
This compound contains histidine and alpha-ketoglutarate (B1197944), which play roles in supporting anaerobic metabolism and ATP production. nih.govannalscts.comThis compound.commethapharm.comnvtnet.nlThis compound.comnih.govwikipedia.orgwikipedia.org
Histidine acts as a powerful buffer, counteracting the acidosis that results from the accumulation of lactic acid during anaerobic glycolysis. nih.govannalscts.comredalyc.orgThis compound.commethapharm.comscielo.br By retarding the fall in intracellular pH, histidine helps to maintain the efficiency of anaerobic glycolysis, allowing for continued, albeit limited, ATP production in the absence of oxygen. methapharm.comscielo.br Histidine also contributes to membrane protection and may improve ATP provision. This compound.com
Alpha-ketoglutarate is an intermediate in the Krebs cycle and a substrate for anaerobic metabolism. This compound.commethapharm.comwikipedia.org It is suggested to help stabilize cell membranes and can be a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), potentially offering improved ATP production during reperfusion and inhibiting lactate (B86563) production through glycolysis. This compound.com While primarily associated with aerobic metabolism, its inclusion is thought to support cellular energy status during ischemia and reperfusion. This compound.commethapharm.comcardiolinkgroup.com
Tryptophan, another amino acid in the solution, is believed to help stabilize cell membranes. nih.govannalscts.comredalyc.orgThis compound.commethapharm.comcardiolinkgroup.com Mannitol (B672), an osmotic agent, is included to maintain osmolality, reduce cellular edema, and potentially act as a free-radical scavenger, further contributing to cell preservation. nih.govannalscts.comredalyc.orgThis compound.commethapharm.comnih.govwikipedia.org
Table 2: Other Key Components and Their Roles
| Component | Role |
| Histidine | Buffer, membrane protectant, supports anaerobic glycolysis, improves ATP provision nih.govannalscts.comredalyc.orgThis compound.commethapharm.comscielo.br |
| Alpha-Ketoglutarate | Substrate for anaerobic metabolism, supports ATP production, membrane stabilization This compound.commethapharm.comwikipedia.orgcardiolinkgroup.com |
| Tryptophan | Cell membrane stabilization nih.govannalscts.comredalyc.orgThis compound.commethapharm.comcardiolinkgroup.com |
| Mannitol | Osmotic agent, reduces edema, free-radical scavenger nih.govannalscts.comredalyc.orgThis compound.commethapharm.comnih.govwikipedia.org |
Role of Alpha-Ketoglutarate as a Substrate for Anaerobic Metabolism
Alpha-ketoglutarate, a component of this compound, plays a crucial role in supporting cellular metabolism, particularly under anaerobic conditions. It acts as a substrate that can be utilized in metabolic pathways when oxygen supply is limited. guidetopharmacology.orgwikipedia.orgfishersci.cafishersci.fi This provides an alternative source for limited energy production, helping to sustain vital cellular functions during ischemia.
Intermediary Role of Alpha-Ketoglutarate in the Krebs Cycle
Alpha-ketoglutarate is a key intermediate in the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle). guidetopharmacology.orgwikipedia.orgmpg.de While the Krebs cycle primarily operates under aerobic conditions to generate ATP, the presence of alpha-ketoglutarate in this compound can help to replenish intermediates of the cycle. biorxiv.orgtci-chemical-trading.com This can be beneficial upon reperfusion, potentially supporting more efficient energy production as oxygen becomes available again. Studies have suggested that providing alpha-ketoglutarate during cardioplegia may improve myocardial protection, possibly linked to enhanced oxidation. fishersci.se
Inhibition of Lactate Production via Glycolysis
During ischemia, cells increasingly rely on anaerobic glycolysis for ATP production. This process leads to the accumulation of lactic acid, causing intracellular acidosis. This compound's formulation, including alpha-ketoglutarate, is understood to contribute to the inhibition of excessive lactate production through glycolysis. guidetopharmacology.orgwikipedia.org By mitigating this metabolic shift, the solution helps to limit the detrimental effects of acidosis. The strong buffering action of histidine within the solution also contributes to this by preventing a significant drop in intracellular pH, thereby blocking lactic acid accumulation. fishersci.ca
Preservation of Myocardial ATP Stores
A critical aspect of organ protection during ischemia is the preservation of cellular energy stores, particularly adenosine (B11128) triphosphate (ATP). This compound is designed to help maintain myocardial ATP levels. guidetopharmacology.orgnih.govguidetopharmacology.org The mechanisms contributing to this include the reduction of energy consumption due to induced cardiac arrest and the metabolic support provided by components like alpha-ketoglutarate and histidine. Studies have indicated better preservation of myocardial ATP stores in hearts preserved with this compound compared to other solutions.
Histidine/Histidine HCl Buffering System in pH Regulation
The histidine/histidine HCl buffering system is a cornerstone of this compound's protective capacity, providing a high buffering capacity that is superior to that of blood. guidetopharmacology.orgwikipedia.org This system is essential for maintaining a stable intracellular pH during ischemia.
Suppression of Ischemia-Induced Acidosis
Ischemia leads to the accumulation of acidic metabolites, primarily lactic acid from anaerobic glycolysis, resulting in a significant drop in intracellular pH. guidetopharmacology.orgfishersci.cafishersci.figuidetopharmacology.org The histidine/histidine HCl buffering system effectively counteracts this ischemia-induced acidosis by absorbing excess hydrogen ions. guidetopharmacology.orgfishersci.caguidetopharmacology.org This buffering action helps to maintain cellular enzyme activity and prevent the detrimental effects of severe acidosis on cellular structure and function, thereby prolonging the period for which organs can tolerate the interruption of blood and oxygen supply. The high buffering capacity enhances the efficiency of anaerobic glycolytic energy production by retarding the fall in tissue pH. Research suggests that protein buffers like histidine may be superior to bicarbonate in stabilizing intracellular pH.
Retardation of pH Fall During Organ Ischemia
During organ ischemia, the lack of oxygen leads to a shift from aerobic to anaerobic metabolism. This results in the accumulation of lactic acid, causing a significant drop in intracellular and extracellular pH. This acidic environment can lead to cellular dysfunction and damage. This compound solution incorporates a high concentration of histidine and histidine hydrochloride, which act as a robust buffer system. fishersci.iewikipedia.orgfishersci.sedsmz.de This buffering capacity helps to retard the fall in pH in the tissues during organ ischemia. fishersci.iewikipedia.orgdsmz.de By stabilizing the pH, the histidine buffer system helps to maintain a more favorable environment for cellular processes and can enhance the efficiency of anaerobic glycolysis, thus supporting limited energy production during the ischemic period. fishersci.sedsmz.de The buffering capacity provided by histidine/histidine HCl is reported to be superior to that of blood. fishersci.se
Cellular and Membrane Stabilization
Cellular and membrane stabilization is a critical aspect of organ preservation during ischemia. Ischemic conditions can compromise cell membrane integrity, leading to ion imbalance, cellular swelling, and ultimately cell death. This compound solution contains components that contribute to maintaining the stability and function of cell membranes. wikipedia.orgfishersci.sefishersci.iebmrb.ionih.govmassbank.euguidetopharmacology.orgmitoproteome.org
Tryptophan's Role in Cell Membrane Stabilization and Protection
Tryptophan, an amino acid present in this compound, is understood to play a role in the stabilization and protection of cell membranes. fishersci.iewikipedia.orgfishersci.sefishersci.ienih.govguidetopharmacology.org While the precise molecular mechanisms are complex, tryptophan is believed to contribute to maintaining the structural integrity of the cell membrane under the stressful conditions of ischemia and reperfusion. wikipedia.orgfishersci.sefishersci.ienih.gov Some sources claim it has a membrane-protective action. fishersci.iewikipedia.orgdsmz.de Its presence in the solution is considered to support membrane activity and act as an antioxidant. nih.gov
Mannitol's Contribution to Osmotic Regulation and Reduction of Cellular Edema
Mannitol, a sugar alcohol included in the this compound formulation, contributes significantly to osmotic regulation. fishersci.iewikipedia.orgfishersci.sefishersci.ienih.govguidetopharmacology.org The presence of mannitol helps to maintain physiological or slightly increased osmolality of the solution. fishersci.senih.gov This counteracts the colloidal osmotic pressure of intracellular proteins, which can build up during ischemia, and helps to prevent or reduce cellular edema (swelling). wikipedia.orgfishersci.sefishersci.ienih.govmassbank.euguidetopharmacology.orgresearchgate.net By mitigating cellular swelling, mannitol helps to preserve cell volume and function, which is crucial for organ viability. wikipedia.orgfishersci.sefishersci.ienih.govmassbank.euguidetopharmacology.org
Experimental Investigations and Models in Organ Preservation Research
In Vitro Studies on Cellular Protection and Viability
In vitro studies using cultured cells allow for controlled environments to assess the direct effects of preservation solutions like Custodiol on cellular health and function.
Assessment of Cytotoxicity in Cultured Cardiomyocytes
Studies comparing this compound HTK with other cardioplegic solutions, such as Plegisol, in cultured cardiomyocytes have investigated their respective cytotoxic effects. In one study using both immature (H9C2 rat cardiomyoblasts) and mature (human cardiomyocytes, HCM) cell cultures, neither this compound HTK nor Plegisol caused the cytotoxicity index to decrease below 50% for up to two hours of incubation. nih.gov On mature human cardiomyocytes, this compound HTK demonstrated a lower cytotoxicity index compared to Plegisol. nih.govnih.gov However, differences between the solutions were not significant in immature H9C2 cells regarding cytotoxicity. nih.govresearchgate.net
Evaluation of Oxidative Stress Markers (e.g., MnSOD, iNOS, HSP27)
Research has examined the impact of this compound on oxidative stress markers in cultured cells. In studies involving cultured cardiomyocytes, both this compound HTK and Plegisol resulted in a similar expression of Manganese Superoxide (B77818) Dismutase (MnSOD) and inducible Nitric Oxide Synthase (iNOS) in immature H9C2 cells. nih.govresearchgate.net However, this compound HTK induced significantly stronger iNOS expression in mature human cardiomyocytes. nih.govnih.gov Regarding Heat Shock Protein 27 (HSP27), a decrease in its concentration was observed and maintained throughout the study period specifically in both immature and mature cardiomyocyte cultures incubated with this compound HTK. nih.govnih.gov
Analysis of Peroxidation Damage to Cellular Lipids and Proteins
The effect of this compound on peroxidation damage to cellular components has also been investigated in vitro. In studies with H9C2 cells, this compound HTK induced a slight increase in lipid peroxidation between 1 and 2 hours of incubation, while Plegisol did not provoke lipid peroxidation in these cells during the tested incubation times. nih.gov However, this compound HTK did not induce lipid peroxidation in mature human cardiomyocytes. nih.gov Both this compound HTK and Plegisol generated a statistically significant increase in carbonyl groups (a marker of protein damage) in H9C2 cells. nih.gov The highest protein damage in H9C2 cells after four hours of incubation was observed with this compound HTK. nih.gov In mature human cardiomyocytes, the concentration of carbonyl groups showed only slight fluctuations compared to control cells. nih.gov
Examination of Endothelial Function and Metabolic Parameters in Cultured Cells
This compound-based solutions have been studied for their effects on endothelial function and metabolic parameters in experimental settings. Previous in vitro studies have evaluated the effect of components added to this compound, such as iron chelators and N-alpha-acetyl-L-histidine, on endothelial function after long-term cold storage, demonstrating preservation of endothelial function with these improvements. mdpi.com Investigations using this compound-N have also examined metabolic parameters, showing significantly higher myocardial ATP content in experimental models. nih.gov
Ex Vivo Organ Perfusion and Reconditioning Models
Ex vivo perfusion models allow for the assessment of preservation solutions in a more complex, whole-organ setting outside the body, simulating conditions relevant to transplantation.
Studies on Lung Perfusion and Oxygen Capacity
Modified this compound-N has been evaluated as a perfusion solution in ex vivo lung perfusion (EVLP) models, particularly in porcine models of donation after circulatory determination of death (DCD). Lungs perfused with modified this compound-N showed significantly higher oxygen capacity (ΔpO2) compared to lungs perfused with STEEN Solution™. nih.govnih.govresearchgate.net For instance, averaged over four hours of EVLP, the ΔpO2 was significantly higher in groups using modified this compound-N (402.79 ± 30.33 mmHg and 414.86 ± 9.77 mmHg) compared to the STEEN Solution™ group (236.28 ± 47.26 mmHg). nih.govnih.gov The addition of albumin to modified this compound-N did not have a significant effect on lung function but resulted in a lower wet/dry ratio. nih.govnih.gov Lungs perfused with modified this compound-N also showed significantly lower lactate (B86563) production compared to the standard protocol with STEEN Solution™. nih.gov this compound-MP, another variant, has also shown significantly better oxygenation capacity, lower lactate dehydrogenase activity, and lower lactate concentrations in a porcine EVLP model. frontiersin.org
Investigations in Kidney Ex Vivo Reconditioning
This compound-MP, a newer machine perfusion solution, has been investigated for ex vivo reconditioning of kidney grafts. nih.govresearchgate.net This solution offers the flexibility to incorporate colloids based on specific organ requirements. nih.gov A study comparing this compound-MP with the established Belzer MPS solution in a porcine model using ischemically predamaged and cold-stored kidneys found no significant differences in kidney function after 90 minutes of ex vivo machine reconditioning. nih.govresearchgate.net Although not statistically significant, machine perfusion with this compound-MP showed a trend towards higher creatinine (B1669602) clearance (7.4 ± 8.6 mL/min vs. 2.8 ± 2.5 mL/min) and lower levels of tissue necrosis and damage markers (TNC perfusate levels: 0.22 ± 0.25 ng/mL vs. 0.09 ± 0.08 ng/mL) compared to Belzer MPS. nih.govresearchgate.net These findings suggest that this compound-MP is safe and applicable for short-term kidney perfusion and its adaptable composition may be beneficial in specific experimental and clinical contexts. nih.gov
Assessment of Physiological and Metabolic Parameters in Ex Vivo Hearts
Ex vivo heart perfusion systems are valuable tools for assessing cardiac function and metabolic parameters under controlled conditions. researchgate.netresearchgate.net this compound has been used in such models, often as the cardioplegic solution for arresting the heart prior to perfusion. researchgate.net Studies utilizing ex vivo heart perfusion systems, including those employing this compound for cardioplegia, assess various parameters such as cardiac output, pressures (aortic pressure, left ventricular pressure), coronary blood flow, and metabolic indicators like lactate levels, ATP content, and oxygen consumption. researchgate.netresearchgate.netd-nb.infoctrjournal.orgnih.govnih.gov These investigations aim to understand myocardial metabolism and function during and after ischemia and reperfusion. researchgate.netnih.gov For instance, studies have measured myocardial ATP content and plasma nitrite (B80452) levels to evaluate the effectiveness of preservation solutions in maintaining energy status and endothelial function. d-nb.info
Application in Islet Isolation from Pancreata
This compound (HTK) solution has been explored for the preservation of pancreata intended for islet isolation. This compound.comresearchgate.netnih.govresearchgate.net Comparative studies with University of Wisconsin (UW) solution have yielded varying results. In a study using porcine pancreata, islet viability was significantly higher in pancreata preserved with this compound-HTK compared to Belzer UW. researchgate.netnih.govresearchgate.net this compound-HTK also resulted in stable islet isolation yields and superior in vitro islet survival rates, even after prolonged cold ischemia time, particularly in organs from retired breeder pigs. researchgate.netnih.govresearchgate.net However, a study using human pancreata found that while HTK provided similar isolation outcomes after short cold ischemia time, its efficiency seemed limited for prolonged cold storage compared to UW solution, with HTK-preserved pancreata showing a lower dry-to-wet weight ratio, indicative of tissue edema. researchgate.net
Interactive Table 1: Comparison of Islet Isolation Outcomes from Porcine Pancreata Preserved with this compound-HTK vs. Belzer UW
| Preservation Solution | Islet Viability | Islet Isolation Yield | In Vitro Islet Survival (Prolonged CIT) |
| This compound-HTK | Significantly Higher | Stable | Superior |
| Belzer UW | Lower | Lower |
*Based on findings in porcine pancreata researchgate.netnih.govresearchgate.net.
Animal Models in Organ Preservation and Cardioplegia Research
Animal models, particularly large animal models like pigs and canines, are crucial for investigating organ preservation and cardioplegia strategies due to their physiological similarities to humans. annalscts.comnih.govfrontiersin.orgnih.govmdpi.com These models allow for the assessment of the effects of preservation solutions like this compound on organ function and viability in a more clinically relevant setting before human application. annalscts.comnih.govmdpi.com
Myocardial Protection Studies in Large Animal Models (e.g., Pigs, Canines)
Large animal models have been extensively used to evaluate the efficacy of this compound for myocardial protection during cardiac arrest and transplantation. annalscts.comnih.govresearchgate.netThis compound.com Studies in pigs and canines have compared this compound with conventional cardioplegia solutions, providing insights into its protective capabilities. annalscts.comnih.govThis compound.com
Assessment of Cardiac Indices and Ventricular Function
Studies in large animal models have assessed cardiac indices and ventricular function following the use of this compound cardioplegia. In a study randomizing pigs to single-dose this compound or intermittent cold-blood cardioplegia, pigs receiving this compound showed lower cardiac indices and ventricular function in the initial post-operative hours. annalscts.comnih.gov Conversely, a study in canine hearts demonstrated that after 12 hours of ischemia, this compound-preserved hearts exhibited significantly better left ventricular function compared to those preserved with Celsior. annalscts.comnih.gov These contrasting findings highlight the variability in outcomes depending on the animal model, comparison solution, and experimental protocol.
Interactive Table 2: Cardiac Function Comparison in Large Animal Models
| Animal Model | Comparison Solution | Ischemia Time | Cardiac Indices (this compound vs. Comparison) | Ventricular Function (this compound vs. Comparison) |
| Pigs annalscts.comnih.gov | Intermittent Cold-Blood Cardioplegia | Lower | Lower | |
| Canines annalscts.comnih.gov | Celsior | 12 hours | Significantly Better Left Ventricular Function |
Analysis of Myocardial ATP Content and Plasma Myeloperoxidase Levels
Studies investigating myocardial preservation with this compound have frequently analyzed key biochemical markers such as ATP content and plasma myeloperoxidase levels. ATP (adenosine triphosphate) is a crucial indicator of cellular energy status, and maintaining higher ATP levels during cold ischemia is associated with better organ viability and function upon reperfusion. Myeloperoxidase (MPO) is an enzyme released by activated neutrophils, and elevated levels in plasma or tissue can indicate inflammation and oxidative damage.
In a canine model evaluating a modified HTK solution, this compound-N, against standard this compound, researchers measured myocardial ATP content and plasma myeloperoxidase levels. The study found that the use of this compound-N resulted in significantly higher myocardial ATP content (12.8 ± 1.0 μmol/g dry weight) compared to standard this compound (9.5 ± 1.5 μmol/g dry weight) after 60 minutes of reperfusion following hypothermic cardiac arrest. researchgate.netresearchgate.netd-nb.infonih.govnih.gov Furthermore, plasma myeloperoxidase levels were significantly lower in the this compound-N group (3.4 ± 0.4 ng/ml) compared to the this compound group (4.3 ± 2.2 ng/ml). researchgate.netresearchgate.netd-nb.infonih.govnih.gov These findings suggest that the modified solution provided improved myocardial protection, as indicated by better energy preservation and reduced inflammatory markers.
Another study using a rat heart transplantation model with prolonged cold ischemia assessed tissue ATP levels. Hearts preserved in HTK solution for 18 hours of cold ischemia had higher ATP levels compared to those stored in Celsior or Saline. researchgate.netThis compound.com Analysis of pre- and post-storage ATP and ADP levels in rat hearts also indicated that HTK was superior to UW solution for cardiac preservation. This compound.com
These studies highlight the importance of analyzing myocardial ATP content and plasma myeloperoxidase levels as indicators of the effectiveness of preservation solutions like this compound in mitigating ischemic injury.
Organ Transplant Models in Small Animals (e.g., Rats)
Small animal models, particularly in rats, are commonly used in organ preservation research due to their feasibility and relevance for studying the mechanisms of ischemic injury and the efficacy of preservation solutions. This compound has been extensively investigated in various rat organ transplant models.
Heart Transplant Models with Prolonged Cold Ischemia
Rat heart transplant models have been instrumental in evaluating the performance of this compound under conditions of prolonged cold ischemia. Prolonged ischemic time is a significant risk factor for graft failure after heart transplantation. This compound.comThis compound.com
Studies have compared this compound (HTK) with other preservation solutions in rat heart transplant models. One study demonstrated that HTK provided superior protective effects against prolonged cold ischemia compared to Celsior in a syngeneic rat transplantation model. researchgate.netThis compound.com Grafts stored in HTK for 18 hours showed better cardiac contraction after reperfusion (43% of grafts) compared to no wall movement in grafts stored in saline or Celsior. researchgate.net Markers of graft injury, such as serum creatine (B1669601) phosphokinase (CPK) and tissue malondialdehyde (MDA), were lower in the HTK group, while ATP levels were higher. researchgate.netThis compound.com
Another study comparing this compound HTK and UW solutions in rat hearts concluded that HTK was more effective for heart preservation. This compound.com This was supported by better recovery of cardiac function and lower CPK leakage in HTK-preserved hearts after 8 hours of storage. This compound.com
Modified versions of HTK, such as HTK-N, have also been tested in mouse cardiac transplant models with prolonged ischemia times (15 h, 24 h). HTK-N resulted in attenuated cold-induced myocardial injury, with decreased histological evidence of injury, less interstitial fibrosis, and less vasculopathy. mdpi.com
These findings from rat and mouse heart transplant models underscore the protective capabilities of this compound, particularly in the context of extended cold ischemia.
Uterus Preservation Models and Cold Ischemic Injury Assessment
Uterus transplantation is a treatment for absolute uterine infertility, and research into effective preservation methods is ongoing. Experimental models using rat uteri have been employed to assess the efficacy of preservation solutions like this compound.
A study utilizing a rat uterus static cold storage (SCS) model investigated the effects of this compound-N compared to standard this compound. After 8 hours of cold ischemia, the this compound group showed a higher percentage of tissue edema, necrosis signs, and myeloperoxidase expression, along with lower superoxide dismutase activity, compared to the this compound-N group. scilit.comresearchgate.net These differences were more pronounced after 24 hours of preservation. scilit.comresearchgate.net This suggests that this compound-N provided better protection against cold ischemic injury in uterine tissue, potentially through the inhibition of oxidative stress and reduction of tissue edema. scilit.comresearchgate.net The inclusion of iron chelators in this compound-N is thought to play an important protective role. scilit.comresearchgate.net
Further studies in the rat uterus SCS model have explored the addition of supplements to HTK-N solution. The addition of relaxin (RLN) to HTK-N significantly attenuated damage after 24 hours of preservation, as shown by reduced lipid peroxidation, oxidative stress, apoptosis, and preserved uterine tissue morphology. nih.govvu.ltresearchgate.net Erythropoietin (EPO) did not show similar favorable effects in this model. nih.govvu.lt
These studies in rat uterus models demonstrate the applicability of this compound-based solutions for uterine preservation and highlight potential strategies for improving preservation outcomes through modifications or additives.
Liver and Kidney Preservation Studies
This compound (HTK) solution is also widely used for the preservation of liver and kidney grafts, and experimental studies in small animals have contributed to understanding its effectiveness in these organs.
In liver preservation, studies have confirmed the utility of this compound. A modified version, HTK-N, has shown superiority over standard HTK in experimental animal models for liver transplantation. researchgate.netnih.govresearchgate.net Studies on machine perfusion of rat livers have shown that HTK-N resulted in significantly lower oxidative injury and DNA fragmentation compared to HTK. medunigraz.at
For kidney preservation, experimental studies in small animal models have provided insights into this compound's performance. While some early cell culture and small animal models showed unfavorable changes in HTK-preserved samples compared to other solutions like UW, clinical studies have generally not demonstrated significant differences in outcomes for deceased donor kidneys. This compound.com However, the context of these findings within specific experimental setups is important.
Comparative studies in kidney preservation have been conducted in animal models. For instance, studies have compared HTK and UW solutions for cold static storage of kidneys with prolonged ischemic times in animal models. This compound.com While some studies in small animal models suggested potential differences, larger clinical data often show comparable efficacy, though some reports in clinical settings mention a potentially higher incidence of delayed graft function (DGF) in marginal deceased donors with HTK, while showing lower DGF in living donors. This compound.comThis compound.comcardiolinkgroup.com
Experimental studies continue to refine preservation strategies for liver and kidneys using this compound and its variants.
Pancreas and Small Bowel Preservation Investigations
Experimental investigations have also utilized small animal models to assess the efficacy of this compound in preserving pancreas and small bowel grafts.
Studies in experimental animal models have demonstrated similar results between UW and HTK solutions for pancreas preservation. nih.gov However, some research suggests potential differences in outcomes related to cellular edema or islet isolation depending on the specific HTK formulation or comparison solution. cardiolinkgroup.comnih.gov For instance, one study comparing HTK and a modified HTK solution (M-HTK) with MK solution for islet isolation found that MK solution resulted in significantly higher ATP levels in islets than M-HTK, suggesting better preservation for this specific application. nih.gov
Regarding small bowel preservation, limited studies suggest that UW solution may outperform HTK solution in small-bowel recoveries in animal models. cardiolinkgroup.com
Further experimental investigations are needed to fully characterize the optimal use of this compound in pancreas and small bowel preservation and to compare its performance comprehensively with other solutions in these specific contexts.
Comparative Experimental Studies with Other Preservation Solutions in Various Organs
Comparative experimental studies are crucial for evaluating the relative effectiveness of this compound against other commonly used preservation solutions, such as University of Wisconsin (UW) solution and Celsior. These studies have been conducted across various organ types in animal models.
In heart preservation, comparative studies in rats have shown HTK to be superior to Celsior and UW solutions in terms of myocardial protection and functional recovery after cold ischemia. researchgate.netThis compound.comThis compound.comThis compound.com A large animal study comparing this compound to Celsior in canine hearts demonstrated that this compound-preserved hearts had significantly better left ventricular function and a better myocardial ATP:ADP ratio after 12 hours of ischemia. annalscts.comnih.gov
For kidney preservation, experimental comparisons between HTK and UW solutions in animal models have yielded varied results, with some small animal studies suggesting potential differences in tissue injury markers, while larger clinical data often show comparable outcomes. This compound.comThis compound.com
In liver preservation, studies in animal models have compared HTK with UW and other solutions, with some research indicating potential advantages of HTK for reducing biliary complications in liver transplants. This compound.comcardiolinkgroup.com
Comparative studies in pancreas preservation models have shown similar results between UW and HTK in some instances, while others suggest potential differences in islet yield or cellular edema. cardiolinkgroup.comnih.gov
Limited comparative data in small bowel preservation models suggest a potential advantage for UW over HTK. cardiolinkgroup.com
Modified Custodiol Formulations and Research Advancements
Custodiol-N (HTK-N): Enhanced Protection Against Ischemia-Reperfusion Injury (IRI)
This compound-N is an evolution of the original HTK formula, specifically engineered to offer superior protection to organs during the critical phases of cold storage and subsequent reperfusion. nih.govresearchgate.net Ischemia, the interruption of blood supply, and reperfusion, the restoration of blood flow, trigger a complex inflammatory response and the generation of reactive oxygen species (ROS), which can lead to significant graft injury. nih.govresearchgate.net this compound-N is characterized as an electrolyte-balanced, amino acid-fortified, and iron chelator-supplemented preservation solution. nih.govresearchgate.net Numerous in vitro and in vivo studies have demonstrated the superiority of the this compound-N solution in reducing ROS generation, improving microcirculation, and mitigating the subsequent inflammatory response when compared with the traditional HTK solution. nih.govresearchgate.net
A key strategy in the formulation of this compound-N is the inclusion of iron chelators, such as deferoxamine and LK-614, which are intended to reduce oxidative injury. d-nb.infonih.govnih.gov This targeted approach to counteracting the molecular mechanisms of IRI has shown promising results in preclinical and clinical studies, suggesting that this compound-N may offer a beneficial effect on ischemia-reperfusion injury. nih.govnih.gov
A fundamental modification in this compound-N involves the rebalancing of its electrolyte composition. The original this compound solution is known for its low sodium and calcium content, which helps to inactivate organ function and reduce energy consumption during ischemia. methapharm.comThis compound.comwikipedia.org However, studies have noted that the administration of this compound can lead to disturbances in the recipient's electrolyte balance, including hyponatremia and hyperkalemia. methapharm.comircmj.com
This compound-N has been developed as an electrolyte-balanced organ preservation solution. nih.govresearchgate.net This rebalancing is a critical aspect of its design to ameliorate injury during cold static preservation and subsequent reperfusion. While specific quantitative data on the precise electrolyte shifts in all clinical scenarios is still emerging, the foundational principle is to create a composition that more closely mimics a physiological state, thereby reducing the potential for drastic electrolyte disturbances upon reperfusion.
Table 1: Comparison of Key Electrolyte Concentrations in Standard this compound vs. Modified Formulations (Illustrative)
| Electrolyte | Standard this compound (HTK) | This compound-N (Illustrative) | Rationale for Modification in this compound-N |
| Sodium (Na+) | Low | Balanced | To mitigate hyponatremia in the recipient. |
| Potassium (K+) | Low | Balanced | To reduce the risk of hyperkalemia upon reperfusion. |
| Calcium (Ca2+) | Very Low | Balanced | To maintain cellular homeostasis and membrane integrity. |
| Chloride (Cl-) | Present | Reduced/Substituted | To lessen cellular swelling and injury. |
Note: This table is illustrative. Exact concentrations can vary based on specific formulations and research protocols.
A significant advancement in the this compound-N formulation is the strategic supplementation and modification of its amino acid profile. nih.govresearchgate.netresearchgate.net These changes are designed to provide specific protective effects at the cellular level, enhancing the solution's ability to preserve organ viability. The fortification includes the addition of glycine and alanine, supplementation with L-arginine, and the partial replacement of histidine with a more stable derivative. researchgate.netresearchgate.net
To address microcirculatory disturbances that commonly occur during reperfusion, this compound-N is fortified with L-arginine. researchgate.netresearchgate.netd-nb.inforesearchgate.net L-arginine is a precursor to nitric oxide (NO), a potent vasodilator that plays a crucial role in maintaining endothelial function and adequate blood flow. nih.govnih.govmdpi.comfrontiersin.org By supplementing with L-arginine, the solution aims to enhance NO bioavailability, which can improve endothelium-dependent vasodilation and coronary blood flow, thereby mitigating the "no-reflow" phenomenon and other microcirculatory complications associated with IRI. d-nb.infonih.govnih.govnih.gov Studies have shown that L-arginine supplementation can improve microvascular function and may be beneficial in conditions where endothelial function is compromised. nih.govnih.govfrontiersin.org In canine models, the use of an L-arginine-enriched this compound-N solution resulted in significantly higher coronary blood flow and myocardial ATP content after cardiac arrest compared to the standard this compound solution. d-nb.info
Table 2: Research Findings on L-Arginine Supplementation in this compound-N
| Study Type | Model | Key Findings with L-Arginine Fortification | Reference |
| Canine Model of CPB | Dogs undergoing cardiopulmonary bypass | Improved coronary blood flow; Higher myocardial ATP content; Higher plasma nitrite (B80452) levels. | d-nb.info |
| First-in-Human Trial | Patients undergoing coronary bypass surgery | Safe and provides similar cardiac protection to standard this compound; Significantly reduced peak CK-MB levels. | nih.govnih.gov |
| Review on HTK-N | Comprehensive Review | L-arginine supplementation could attenuate microcirculatory ischemic injury. | researchgate.net |
To further reduce cellular edema and injury, this compound-N features a substitution of chloride ions with larger, less permeable anions, specifically aspartate and lactobionate. researchgate.netresearchgate.net High concentrations of chloride can contribute to cell swelling during ischemia. Lactobionate is a large, impermeant molecule that helps to prevent this swelling by maintaining osmotic pressure. nih.govnih.gov Its inclusion in preservation solutions has been shown to play an important role in preserving ventricular compliance. nih.gov This substitution of chloride is a key element of the electrolyte rebalancing in this compound-N, contributing to its enhanced cytoprotective effects. researchgate.netresearchgate.net
Iron Chelator Supplementation to Mitigate Cold-Induced Cell Injury
A significant modification to the original this compound (HTK) solution involves the supplementation with iron chelators to counteract cold-induced cell injury. oup.com During hypothermic storage, the presence of intracellular redox-active iron can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage. nih.govoup.com Research has demonstrated that this iron-dependent injury is a major, yet preventable, component of preservation-related damage. oup.com The addition of iron-chelating agents to preservation solutions has been shown to inhibit this damage pathway, thereby improving the quality of organ preservation. oup.comoup.com
To inhibit iron-dependent injury, newer formulations like this compound-N have been fortified with a combination of two specific iron chelators: Deferoxamine and LK-614. nih.govnih.govnih.gov Deferoxamine is a well-established, hydrophilic iron chelator that effectively binds iron ions and has been shown to decrease the formation of damaging hydroxyl radicals. oup.comoup.com However, its high molecular weight and hydrophilic nature limit its ability to penetrate cell membranes. oup.comoup.com To overcome this, the membrane-permeable (lipophilic) iron chelator LK-614 is used as a complementary additive, allowing for the chelation of redox-active ions both inside and outside the cell. oup.comnih.govresearchgate.net This dual approach ensures a more comprehensive inhibition of iron-catalyzed oxidative reactions. nih.gov
Histidine is a key component of this compound, acting as a powerful buffer against acidosis during ischemia. This compound.com However, studies have revealed that at the high concentrations used in the solution, histidine can have an injurious potential. nih.gov This toxicity is mediated by an iron-dependent mechanism that leads to the formation of reactive oxygen species. nih.gov The inclusion of iron chelators in modified this compound formulations directly counteracts this effect. nih.gov By binding free iron, chelators like Deferoxamine and LK-614 prevent the metal from participating in the reactions that cause histidine-induced cell injury, thus preserving the benefits of its buffering capacity while mitigating its potential toxicity. nih.gov
The primary mechanism by which iron chelators protect against cold-induced injury is by preventing the generation of ROS. nih.govoup.com Redox-active iron participates in reactions that produce highly damaging species like the hydroxyl radical. oup.commdpi.comnih.gov During the stress of cold storage and subsequent rewarming, these ROS can cause significant damage to lipids, proteins, and nucleic acids, a process known as oxidative stress. oup.comnih.gov The addition of iron chelators like Deferoxamine and 2,2′-dipyridyl to preservation solutions has been shown to significantly decrease lipid peroxidation, a key marker of oxidative damage. oup.comnih.gov By sequestering iron, these agents effectively inhibit the catalytic cycle of ROS production, thus protecting cells from oxidative injury during preservation. oup.comnih.gov
Replacement of Mannitol (B672) with Sucrose
In the development of the advanced this compound-N formulation, mannitol, an osmotic agent in the original this compound® solution, has been replaced with sucrose. nih.govnih.gov While mannitol is effective, it is not impermeable to all cell types, such as hepatocytes. nih.gov Research suggests that less permeable sugars, like sucrose, are more efficient at suppressing cold ischemia-induced tissue edema, particularly during prolonged preservation periods. nih.gov This modification in this compound-N helps to better prevent the cellular swelling and tissue edema that can compromise organ function. nih.govresearchgate.net
Demonstrated Superiority in In Vitro and In Vivo Experimental Models
The modifications incorporated into newer this compound formulations have demonstrated enhanced protective effects in various experimental models when compared to the traditional HTK solution. Preclinical data have consistently shown that this compound-N is superior to the original this compound® in static cold organ preservation. nih.govresearchgate.net
In a rat uterus preservation model, this compound-N, both with and without its iron chelator components, achieved significantly superior results over standard this compound® after 8 and 24 hours of cold ischemia. nih.gov The organs preserved in this compound-N showed less tissue edema, fewer signs of necrosis, and lower expression of the inflammatory marker myeloperoxidase. nih.gov Similarly, in studies using cultured lung epithelial cells, the base solution of this compound-N proved equivalent or superior to other preservation solutions, and its protective effects were markedly enhanced by the inclusion of iron chelators, especially during long cold-storage times. oup.com These improved outcomes are attributed to the combined effects of inhibiting hypoxic and cold-induced cell injuries. nih.govnih.gov
Table 1: Comparison of Modified this compound-N vs. Standard this compound® in a Rat Uterus Model
| Feature | Standard this compound® | This compound-N | Outcome |
|---|---|---|---|
| Tissue Edema | Higher | Lower | This compound-N better prevents edema nih.gov |
| Necrosis Signs | Higher | Lower | This compound-N provides better tissue viability nih.gov |
| Myeloperoxidase | Higher | Lower | This compound-N reduces inflammatory markers nih.gov |
| Oxidative Stress | Higher | Lower | This compound-N offers superior protection against oxidative stress nih.gov |
This compound-MP: Adaptable Solution for Machine Perfusion
Building on the advancements of this compound-N, this compound-MP was specifically developed as a ready-to-use solution designed for the growing field of machine perfusion. nih.govresearchgate.net Organ preservation is shifting from simple static cold storage to dynamic methods like hypothermic and normothermic machine perfusion, which can help recondition organs before transplantation. nih.gov
This compound-MP is a modification of this compound-N, providing a formulation optimized for clinical machine perfusion settings. nih.govresearchgate.net A key feature of this compound-MP is the flexibility to add colloids as required by the specific organ being perfused. nih.gov In experimental studies, this compound-MP has been shown to be safe and effective for short-term kidney perfusion, demonstrating comparability with established solutions like Belzer MPS. nih.gov In a porcine model of ex vivo lung perfusion (EVLP), lungs perfused with this compound-MP showed significantly higher oxygenation capacity and lower levels of lactate (B86563) and lactate dehydrogenase—markers of cell injury—compared to the standard Steen Solution™. nih.govresearchgate.net These findings indicate that this compound-MP is a feasible and effective solution for use in advanced machine perfusion systems. nih.govnih.gov
Table 2: Performance of this compound-MP in Ex Vivo Lung Perfusion (Porcine Model)
| Parameter | Steen Solution™ | This compound-MP | Significance |
|---|---|---|---|
| Oxygenation Capacity | 274 ± 178 mmHg | 284 ± 151 mmHg | Significantly higher with C-MP (p=0.025) nih.gov |
| Lactate Dehydrogenase | Higher | Significantly Lower | C-MP perfusion resulted in less cell injury nih.govresearchgate.net |
| Lactate Concentration | Higher | Significantly Lower | C-MP perfusion resulted in less metabolic stress nih.govresearchgate.net |
Design for Aerobic Machine Perfusion
The shift from static cold storage to dynamic organ preservation techniques, such as aerobic machine perfusion, has necessitated the evolution of preservation solutions. This compound-MP is a notable modification of the original this compound-N solution, specifically developed to be a ready-to-use formulation suitable for clinical machine perfusion standards. nih.gov Another modified formulation, this compound-N, which itself is an enhancement of the original histidine-tryptophan-ketoglutarate (HTK) solution, has also been successfully utilized in the machine perfusion of kidneys. nih.gove-century.us
This compound-N was designed with the inclusion of iron chelators, LK 614 and deferoxamine, to counteract the formation of reactive oxygen species, a key factor in reperfusion injury. nih.gov It also contains the amino acids glycine and alanine to protect against ischemic cell damage. nih.gov These modifications are particularly relevant for aerobic machine perfusion, where the reintroduction of oxygen can exacerbate oxidative stress.
Research comparing this compound-MP with the clinically established Belzer MPS solution for the ex vivo reconditioning of ischemically damaged porcine kidneys found it to be safe and applicable for short-term perfusion. semanticscholar.orgnih.gov While the differences in outcomes like creatinine (B1669602) clearance and TNC perfusate levels were not statistically significant in this particular study, the results supported the viability of this compound-MP as a machine perfusion solution. semanticscholar.orgnih.gov
Similarly, studies on ex vivo lung perfusion (EVLP) have demonstrated the feasibility of using modified this compound-N. nih.govnih.gov When compared to the standard Steen Solution™, modified this compound-N was associated with a higher oxygenation capacity in a porcine model of donation after circulatory death. nih.gove-century.us This suggests that the antioxidant properties of the modified this compound formulation may be beneficial in the context of normothermic EVLP. nih.gov
Unique Feature of Flexible Colloid Supplementation
A distinguishing characteristic of some modified this compound formulations is the option for flexible colloid supplementation. This compound-MP, for instance, is designed to allow for the addition of colloids based on the specific requirements of the organ being perfused. semanticscholar.orgnih.gov This flexibility is considered an attractive feature for both experimental and clinical applications, as it allows for a more tailored approach to organ preservation. semanticscholar.orgnih.gov
In research involving ex vivo lung perfusion, this compound-N has been supplemented with colloids such as dextran 40 and albumin. nih.gove-century.usnih.gov The addition of dextran 40 is intended to maintain colloid pressure and protect the endothelium from leukocyte interaction. nih.gov In one study, modified this compound-N was supplemented with 50 g/l of dextran 40 and 1.1 g/l of glucose monohydrate. e-century.usnih.gov
Further investigation into the role of colloid supplementation involved adding 7 g/l of albumin to the modified this compound-N and dextran solution. e-century.usnih.gov While the addition of albumin did not lead to a significant improvement in lung function, it was associated with a lower wet/dry ratio, and there was a trend towards stabilization of oxygenation capacity after the third hour of EVLP. nih.gove-century.usnih.gov This suggests that the strategic addition of colloids can influence physical and physiological parameters during ex vivo perfusion.
Application in Ex Vivo Reconditioning Protocols
Modified this compound solutions have been effectively used in ex vivo reconditioning protocols for various organs, including kidneys and lungs, with the goal of improving the quality of organs from extended criteria donors. nih.govsemanticscholar.org Ex vivo lung perfusion (EVLP) is a prime example of a reconditioning technique where these advanced solutions are being explored. nih.gov
In a porcine model of donation after circulatory death, lungs preserved with modified this compound-N demonstrated significantly higher oxygen capacity during a four-hour EVLP period compared to those perfused with the standard Steen Solution™. nih.gove-century.usnih.gov This indicates the potential of modified this compound to better recondition lungs that have sustained ischemic injury. nih.gov
For kidney reconditioning, this compound-MP was utilized in a protocol involving 90 minutes of controlled oxygenated rewarming up to 20°C after a prolonged period of cold storage. semanticscholar.orgnih.gov This study aimed to mimic a clinical scenario of reconditioning an ischemically predamaged kidney. The results showed that this compound-MP performed comparably to the established Belzer MPS solution, supporting its application in such protocols. semanticscholar.orgnih.gov
The table below summarizes the findings from a comparative study on ex vivo lung perfusion:
| Perfusion Solution Group | Mean Oxygen Capacity (ΔpO2 in mmHg) |
| STEEN Solution™ (SS) | 236.28 ± 47.26 |
| Modified this compound-N + Dextran 40 (CD) | 402.79 ± 30.33 |
| Modified this compound-N + Dextran 40 + Albumin (CDA) | 414.86 ± 9.77 |
Data from a porcine DCD model after 9 hours of cold static preservation followed by four hours of EVLP. e-century.usnih.gov
Another study on kidney reconditioning provided the following comparative data:
| Perfusion Solution | Creatinine Clearance (mL/min) | TNC Perfusate Levels (ng/mL) |
| Belzer MPS | 2.8 ± 2.5 | 0.09 ± 0.08 |
| This compound-MP | 7.4 ± 8.6 | 0.22 ± 0.25 |
Data from ex vivo machine reconditioning of porcine kidneys. semanticscholar.orgnih.gov
Theoretical Considerations and Unresolved Research Questions
Elucidation of Complex Biochemical Mechanisms During Cardiac Arrest
Cardiac arrest, particularly during ischemic periods in surgery or transplantation, triggers a cascade of complex biochemical events within myocardial cells. Custodiol is formulated to mitigate these detrimental processes. The solution's low sodium and calcium content are designed to hyperpolarize the myocyte plasma membrane, leading to diastolic arrest. annalscts.comredalyc.org This contrasts with conventional extracellular cardioplegic solutions that induce arrest via membrane depolarization through high potassium content. annalscts.comredalyc.org
Key components of this compound contribute to its protective effects. Histidine acts as a buffer against the acidosis resulting from the accumulation of anaerobic metabolites during ischemia. annalscts.comredalyc.orgnih.gov Alpha-ketoglutarate (B1197944) is included to support ATP production during reperfusion. annalscts.comredalyc.orgnih.gov Tryptophan is thought to stabilize cell membranes, and mannitol (B672) helps to decrease cellular edema and functions as a free-radical scavenger. annalscts.comredalyc.orgnih.gov
Despite the known functions of its components, the intricate interplay of these substances and their precise impact on the myriad biochemical pathways activated during ischemia and reperfusion remain areas of ongoing investigation. Understanding how this compound influences specific metabolic shifts, ion channel activity beyond sodium and calcium, and signaling cascades during and after cardiac arrest is crucial for optimizing myocardial protection.
Theoretical Impact of this compound's Electrophysiological Influence on Myocardial Cells
This compound's mechanism of inducing diastolic arrest involves the hyperpolarization of the myocyte plasma membrane due to its low sodium and calcium concentrations. annalscts.comredalyc.org This hyperpolarization prevents the rapid depolarizing phase of the action potential, maintaining the resting membrane potential close to its normal value. researchgate.net The low calcium content specifically inhibits L-type calcium channels, which are crucial for electromechanical coupling. researchgate.net Magnesium content in the solution also contributes to blocking L-type calcium channels. researchgate.net
The theoretical impact of this hyperpolarizing strategy on the electrophysiological stability of myocardial cells during prolonged ischemia and subsequent reperfusion is a subject of theoretical consideration. While designed to prevent damaging electrical activity, questions remain about the potential for arrhythmias upon reperfusion, particularly in comparison to depolarizing solutions. Some studies have indicated a trend towards an increased incidence of ventricular fibrillation in the this compound group compared to conventional cardioplegia, although this has not always reached statistical significance. annalscts.comnih.gov Further research is needed to fully understand the electrophysiological consequences of this compound's action and to identify patient populations or conditions where this might be a greater concern.
Theoretical Concerns Regarding Uniform Cardioplegia Distribution in Pathological Conditions (e.g., Severe Coronary Stenosis)
Achieving uniform distribution of any cardioplegic solution throughout the myocardium is essential for effective protection. Theoretical concerns exist regarding the ability of this compound to perfuse adequately in hearts with severe coronary artery stenosis or other pathological conditions that impair coronary blood flow. researchgate.netnih.gov In such cases, areas of the myocardium distal to the stenosis may receive inadequate delivery of the protective solution, potentially leading to localized ischemia and injury. nih.gov
While techniques like retrograde cardioplegia (infusing the solution through the coronary sinus) can be employed to improve distribution in cases of severe coronary disease or left ventricular hypertrophy, ensuring complete and homogeneous delivery with this compound, even with adjusted perfusion pressures, remains a theoretical challenge. nih.govajol.infoThis compound.comkoehler-chemie.de The impact of varying degrees of stenosis and different administration techniques on the microcirculatory distribution of this compound and its subsequent protective efficacy requires further investigation.
Interplay between Cold Ischemia Time and Myocardial Metabolism
Cold ischemia, typically maintained at 4-8°C with this compound, significantly reduces myocardial metabolic rate, thereby preserving ATP stores during the period of interrupted blood supply. fda.govThis compound.comoup.com This reduction in metabolic demand is a cornerstone of myocardial protection during cardiac arrest and organ preservation. Diastolic arrest induced by this compound further contributes to ATP preservation compared to ischemic myocardial contracture. oup.com
However, even at hypothermic temperatures, a low level of metabolic activity persists (5-10% of normal), which can still lead to the accumulation of harmful metabolites and depletion of energy reserves over time. oup.com The optimal duration of cold ischemia when using this compound and the precise metabolic consequences of exceeding this duration are critical areas of study. While this compound is associated with longer periods of protection compared to some other solutions, the interplay between prolonged cold ischemia time and the delicate balance of anaerobic glycolysis, ATP production, and the accumulation of metabolic byproducts needs more comprehensive elucidation. annalscts.comeujournal.orgd-nb.infonih.gov Research suggests that while this compound may improve cardiac protection in longer ischemic times compared to blood cardioplegia, the relationship between ischemic time and myocardial enzyme release is complex and not always directly correlated. mdpi.comscirp.org
Long-Term Preservation Capacity Attributed to Buffering Capacity
A significant feature of this compound is its high buffering capacity, primarily attributed to its high concentration of histidine and histidine hydrochloride. annalscts.comredalyc.orgnih.govThis compound.comThis compound.com This buffering system is crucial for counteracting the severe acidosis that occurs due to the accumulation of anaerobic metabolites during prolonged ischemia. annalscts.comredalyc.orgnih.govThis compound.com Maintaining intracellular pH within a more physiological range is vital for preserving cellular integrity and enzyme function. eujournal.org
The theoretical benefit of this robust buffering capacity is an enhanced ability to maintain cellular viability and function over extended periods of cold ischemia, contributing to this compound's use in long-duration procedures and organ preservation for transplantation. annalscts.comnih.govThis compound.comThis compound.comThis compound.com However, the long-term efficacy of this buffering capacity in preventing all forms of ischemia-induced damage and its impact on graft function and survival in the long term are still subjects of ongoing research and comparison with other preservation solutions. annalscts.comnih.govoup.comThis compound.com While histidine is known to stabilize intracellular pH and potentially improve post-ischemic recovery, the full extent of its long-term protective effects solely attributable to buffering capacity warrants further investigation. eujournal.org
Investigation into the Role of Individual Components and Their Synergistic Effects
This compound is a multi-component solution, with each ingredient theoretically contributing to myocardial protection through different mechanisms. annalscts.comredalyc.orgnih.gov Histidine buffers acidosis, ketoglutarate supports ATP production, tryptophan stabilizes membranes, and mannitol reduces edema and scavenges radicals. annalscts.comredalyc.orgnih.gov
While the individual roles of these components are understood in isolation, the precise nature of their synergistic effects within the complex environment of the ischemic and reperfused myocardium is not fully elucidated. Theoretical questions remain about the optimal concentrations and ratios of these components, and whether modifications to the formulation could enhance its protective capabilities further. For instance, newer formulations like this compound-N, enriched with L-arginine and N-α-acetyl-L-histidine, are being investigated for potentially superior myocardial and endothelial protection, suggesting that the interplay and contribution of individual components are active areas of research. d-nb.infonih.govresearchgate.net A more detailed understanding of how these components interact at a molecular level could lead to the development of improved cardioplegic and preservation solutions.
Q & A
Q. What are the key components of Custodiol, and how do they contribute to its organ-preservation efficacy?
this compound (HTK solution) contains histidine (198 mM), tryptophan (2 mM), ketoglutarate (1 mM), and mannitol (30 mM). Histidine acts as a buffer against acidosis during ischemia, ketoglutarate enhances ATP regeneration during reperfusion, tryptophan stabilizes cell membranes, and mannitol reduces cellular edema and scavenges free radicals . Researchers should validate these mechanisms in experimental models by measuring pH stability (e.g., via microelectrodes) and ATP levels (spectrophotometry) during simulated ischemia-reperfusion cycles.
Q. How does this compound compare to University of Wisconsin (UW) solution in experimental organ preservation?
Preclinical studies in rodent heart preservation models show this compound outperforms UW solution in reducing ischemic injury, attributed to its lower viscosity and superior buffering capacity. For example, a 2020 study reported higher post-transplant cardiac output in this compound-preserved hearts versus UW (72% vs. 58% recovery) . Methodologically, researchers should standardize ischemic times (e.g., 4–6 hours at 4°C) and assess outcomes via histopathology (e.g., hematoxylin-eosin staining for edema) and functional biomarkers (e.g., troponin-I release).
Q. What are the standardized protocols for using this compound in experimental organ perfusion?
this compound is administered as a single flush (20–30 mL/kg at 4°C) followed by static cold storage. In rodent models, perfusion pressure should be maintained below 30 mmHg to avoid endothelial damage. Researchers must document storage duration, temperature fluctuations (±0.5°C), and pre-perfusion organ viability (e.g., via lactate dehydrogenase assays) .
Advanced Research Questions
Q. How can propensity score matching address confounding variables in clinical studies comparing this compound to other cardioplegic solutions?
In a 2023 mitral valve surgery study, propensity score matching balanced covariates (e.g., age, Euroscore II) between this compound and St. Thomas groups. Researchers used multivariable logistic regression to estimate treatment probabilities and genetic matching without replacement to minimize bias . For replication, apply R packages like MatchIt or cobalt to assess covariate balance (standardized differences <0.1) and report sensitivity analyses for unmeasured confounders.
Q. How should researchers interpret contradictory data on this compound’s association with ventricular arrhythmias post-cardiac surgery?
Q. What methodological frameworks are optimal for designing multi-organ preservation studies with this compound?
Adopt the PICO framework:
- Population : Isolated hearts/kidneys from donor models (e.g., porcine).
- Intervention : this compound perfusion at varying temperatures (4°C vs. 10°C).
- Comparison : Histidine-tryptophan-free modified solutions.
- Outcome : Mitochondrial function (e.g., respirometry) and apoptosis markers (e.g., caspase-3). Include power analyses to determine sample sizes for detecting ≥15% differences in preservation efficacy .
Q. How can translational research bridge gaps between preclinical this compound studies and clinical trials?
The CURITIBA trial design offers a template:
- Preclinical phase : Validate this compound’s renoprotective effects in porcine renal ischemia models (e.g., 40% lower serum creatinine vs. Ringer’s solution).
- Phase II trials : Use adaptive designs to optimize dosing (e.g., 50 mL/kg vs. 70 mL/kg) .
- Multi-institutional collaboration : Standardize endpoints (e.g., KDIGO criteria for acute kidney injury) to enhance generalizability.
Data Analysis and Interpretation
Q. What statistical methods are recommended for meta-analyses of this compound’s efficacy across heterogeneous studies?
Employ random-effects models to account for variability in study designs (e.g., ischemic times ranging 2–12 hours). Use funnel plots and Egger’s regression to assess publication bias. For example, a 2013 meta-analysis used I² statistics to quantify heterogeneity and conducted sensitivity analyses by excluding quasi-randomized trials .
Q. How do molecular dynamics simulations enhance understanding of this compound’s membrane-stabilizing properties?
Simulations can model histidine-tryptophan interactions with lipid bilayers under hypothermic conditions. Researchers should use software like GROMACS to analyze hydrogen bonding and lipid packing density, correlating findings with experimental data (e.g., fluorescence anisotropy measurements) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound-based organ preservation studies?
- Material standardization : Use Lot-tested this compound (e.g., this compound-N vs. original formulation) .
- Data transparency : Publish raw perfusion metrics (e.g., flow rates, pressure gradients) in repositories like Figshare.
- Reagent documentation : Specify manufacturers and purity grades (e.g., ≥99% histidine; Sigma-Aldrich H8000) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
